molecular formula C16H12ClNO6 B275425 4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid

4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid

Cat. No. B275425
M. Wt: 349.72 g/mol
InChI Key: BUBXLYAJEPNAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid, also known as CIAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CIAP is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of 4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid as an anticancer agent is not fully understood. However, studies have shown that 4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the NF-κB pathway. In addition, 4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid has been shown to inhibit the proliferation and migration of cancer cells by downregulating the expression of various oncogenes and upregulating the expression of tumor suppressor genes.
Biochemical and Physiological Effects:
4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid inhibits the activity of various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. In addition, 4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid has been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that 4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid has a low toxicity profile and does not cause any significant adverse effects.

Advantages and Limitations for Lab Experiments

4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid has several advantages for lab experiments. It is readily available and can be synthesized using simple and inexpensive methods. It is also stable under various conditions and can be easily purified. However, 4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid has some limitations. Its solubility in water is limited, which can make it difficult to use in aqueous systems. In addition, its mechanism of action as an anticancer agent is not fully understood, which can limit its use in cancer research.

Future Directions

There are several future directions for the study of 4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid. One direction is the development of new synthesis methods that can improve the yield and purity of 4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid. Another direction is the study of the structure-activity relationship of 4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid and its derivatives to identify new compounds with improved properties. In addition, the study of the mechanism of action of 4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid as an anticancer agent can lead to the development of new cancer therapies. Finally, the use of 4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid as a fluorescent probe for imaging cells and tissues can lead to the development of new diagnostic tools for various diseases.

Synthesis Methods

The synthesis of 4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid involves the reaction of 5-chloro-2-methoxyaniline with isophthalic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and biomedicine. In organic electronics, 4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid has been used as a building block for the synthesis of semiconducting polymers and small molecules. In optoelectronics, 4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid has been used as a fluorescent probe for the detection of metal ions and amino acids. In biomedicine, 4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid has been studied for its potential as an anticancer agent and as a fluorescent probe for imaging cells and tissues.

properties

Product Name

4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid

Molecular Formula

C16H12ClNO6

Molecular Weight

349.72 g/mol

IUPAC Name

4-[(5-chloro-2-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C16H12ClNO6/c1-24-13-5-3-9(17)7-12(13)18-14(19)10-4-2-8(15(20)21)6-11(10)16(22)23/h2-7H,1H3,(H,18,19)(H,20,21)(H,22,23)

InChI Key

BUBXLYAJEPNAFZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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